molecular formula C15H14BrF B125772 1-Bromo-2-fluoro-4-(4-propylphenyl)benzene CAS No. 149647-66-5

1-Bromo-2-fluoro-4-(4-propylphenyl)benzene

Cat. No.: B125772
CAS No.: 149647-66-5
M. Wt: 293.17 g/mol
InChI Key: ZFMGWDOHMFHCRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: in 1968 .

Industrial Production Methods: Industrial production of Pipoxolan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like isopropyl alcohol and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: Pipoxolan Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.

    Papaverine Hydrochloride: Used to treat vasospasms and improve blood flow.

    Mebeverine Hydrochloride: Commonly used to treat irritable bowel syndrome.

Uniqueness: Pipoxolan Hydrochloride is unique due to its dual action as both an antispasmodic and a neuroprotective agent.

Properties

IUPAC Name

1-bromo-2-fluoro-4-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGWDOHMFHCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601305
Record name 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149647-66-5
Record name 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 16.5 g of 4-propylphenylboric acid as dissolved in 130 ml of ethanol was dropwise added to a mixture comprising 30 g of 1-bromo-2-fluoro-4-iodobenzene, 1.6 g of tetrakistriphenylphosphine palladium(O), 186 ml of benzene and 140 ml of 2M aqueous sodium carbonate solution, in nitrogen atmosphere at room temperature. The reaction solution was then refluxed for 5 hours, cooled to room temperature, extracted with chloroform and washed three times with water, and chloroform was removed by distillation. The residue formed was distilled under reduced pressure (b.p. 155° to 170° C./3 mmHg) to obtain 11.7 g of 4-bromo-3-fluoro-4'-propylbiphenyl.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium(O)
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
186 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Two

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